REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[O-:2].[Na+:5].C(=O)([O-])[O-:7].[Na+].[Na+]>O>[OH2:2].[OH2:7].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5] |f:0.1,2.3.4,6.7.8.9.10.11.12.13.14.15.16.17.18|
|
Name
|
decahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mother liquor, preferably, is treated
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
diluted mother liquor
|
Type
|
CUSTOM
|
Details
|
will precipitate out when the mother liquor
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Name
|
sodium carbonate decahydrate
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |